6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane
Description
6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane (molecular formula: C₈H₁₅N₂O) is a spirocyclic compound featuring a unique bicyclic scaffold with oxygen and nitrogen heteroatoms. Its structure comprises a five-membered oxa ring (5-oxa) fused to a three-membered diaza ring (2,8-diaza), with a methyl substituent at the 6-position (CID 65122405) .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H14N2O/c1-6-2-8-3-7(10-6)4-9-5-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
WZTTZEWYXDZOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2(O1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives .
Scientific Research Applications
6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
The spiro[3.5]nonane scaffold is versatile, with modifications to heteroatom placement and substituents significantly impacting biological activity, physicochemical properties, and synthetic accessibility. Below is a detailed comparison with key analogs:
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Contains two nitrogen atoms at positions 2 and 7, lacking the oxygen atom present in the target compound.
- Biological Activity :
- Sigma Receptor Binding : Derivatives like 5b (KiS1R = 13 nM, KiS2R = 102 nM) exhibit high S1R affinity and selectivity, with in vivo antiallodynic effects at 20 mg/kg. Functional profiles (agonist/antagonist) depend on substituents; e.g., 4b acts as an S1R agonist, while 5b is an antagonist .
- Synthetic Routes : Synthesized via Buchwald–Hartwig amination and alkylation of tert-butyl-protected intermediates .
8-Oxa-5-azaspiro[3.5]nonane
- Structure : Oxygen at position 8 and nitrogen at position 3.
- Application : Intermediate in synthesizing triazine derivatives (e.g., 29 ), highlighting its utility in constructing bioactive molecules .
- Contrast : The inverted placement of oxygen and nitrogen relative to the target compound may influence ring strain and reactivity.
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane
- Biological Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. coli) pathogens, as well as antioxidant properties .
- Key Difference : The bicyclic framework and additional oxygen atoms enhance polarity, likely improving water solubility but reducing membrane permeability compared to spiro analogs .
tert-Butyl 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Structure : Boc-protected derivative of the target compound.
- Synthetic Relevance : Used as a precursor in SR ligand synthesis. Molecular weight = 242.3 g/mol; discontinued commercially but critical for accessing functionalized spiro scaffolds .
- Comparison : The Boc group facilitates selective functionalization at the 2-position, a strategy shared with other spiro compounds in drug discovery .
Physicochemical and Structural Analysis
Notes:
- Methyl Substituent : The 6-methyl group in the target compound likely enhances lipophilicity, impacting pharmacokinetics and target engagement compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
